Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . The product is obtained through purification .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.35 . It has a melting point of 130-132℃ and a predicted boiling point of 454.1±45.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol .Scientific Research Applications
Application in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close derivative, is an important intermediate for small molecule anticancer drugs. It has been utilized in the synthesis of various small molecule anticancer drugs that target dysfunctional signaling pathways in cancer cells, such as the PI3K/AKT/mTOR pathway (Zhang, Ye, Xu, & Xu, 2018).
Role in Developing Biologically Active Compounds : Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is significant in the synthesis of crizotinib and other biologically active compounds (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
In X-ray Studies and Structural Analysis : Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds have been studied for their crystal structures, contributing to the understanding of molecular packing and hydrogen bonding in these types of compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Potential Piperidine Derivatives : It has been used in the synthesis of piperidine derivatives, which are promising synthons for the preparation of diverse piperidine derivatives with potential pharmaceutical applications (Moskalenko & Boev, 2014).
Intermediate for Vandetanib : A derivative, Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl) piperidine-1-carboxylate, is a key intermediate for Vandetanib, a drug used to treat certain types of cancer (Wang, Wang, Tang, & Xu, 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJYTOMOCDGLRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678625 | |
Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
CAS RN |
1198408-35-3 | |
Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Citations
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